molecular formula C30H53O77PS16 B10832395 [(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate

[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate

Cat. No.: B10832395
M. Wt: 2189.7 g/mol
InChI Key: IPOGMIXXMPIMID-RIWCUPLTSA-N
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Description

PI-88, also known as muparfostat, is a heparan sulfate mimetic composed of a complex mixture of sulfated oligosaccharides. It was identified in the late 1990s as a potent inhibitor of heparanase, an enzyme that degrades heparan sulfate in the extracellular matrix and basement membranes. PI-88 has shown significant potential in blocking angiogenesis, metastasis, and tumor growth in preclinical animal models .

Preparation Methods

The preparation of PI-88 involves the chemical sulfonation of natural oligosaccharides. The major oligosaccharide constituents of PI-88 are prepared by sulfonation of individually purified phosphorylated oligosaccharides isolated from the PI-88 precursor . The synthetic route includes the separation of oligosaccharides followed by their detailed structural characterization using nuclear magnetic resonance spectroscopy . Industrial production methods involve large-scale sulfonation and purification processes to obtain the desired sulfated oligosaccharides.

Chemical Reactions Analysis

PI-88 undergoes various chemical reactions, primarily involving its sulfated oligosaccharide components. The compound is known for its potent inhibition of heparanase and in vitro angiogenesis . The reactions it undergoes include:

    Oxidation: PI-88 can undergo oxidation reactions, particularly involving its sulfated groups.

    Reduction: Reduction reactions can occur, affecting the sulfated oligosaccharides.

    Substitution: Substitution reactions involving the sulfated groups are common. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are modified sulfated oligosaccharides with altered biological activities.

Comparison with Similar Compounds

PI-88 is unique among heparan sulfate mimetics due to its potent inhibition of heparanase and its ability to block angiogenesis and metastasis. Similar compounds include:

Properties

Molecular Formula

C30H53O77PS16

Molecular Weight

2189.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfooxy-2-(sulfooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C30H53O77PS16/c31-108(32,33)82-1-6-14(99-116(55,56)57)20(102-119(64,65)66)25(106-123(76,77)78)29(87-6)94-17-12(97-114(49,50)51)8(3-84-110(37,38)39)89-27(23(17)104-121(70,71)72)92-16-11(96-113(46,47)48)7(2-83-109(34,35)36)88-26(22(16)103-120(67,68)69)93-18-13(98-115(52,53)54)9(4-85-111(40,41)42)90-28(24(18)105-122(73,74)75)95-21-19(101-118(61,62)63)15(100-117(58,59)60)10(5-86-112(43,44)45)91-30(21)107-124(79,80)81/h6-30H,1-5H2,(H2,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-/m1/s1

InChI Key

IPOGMIXXMPIMID-RIWCUPLTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2OS(=O)(=O)O)O[C@H]3[C@@H]([C@H](O[C@@H]([C@H]3OS(=O)(=O)O)O[C@H]4[C@@H]([C@H](O[C@@H]([C@H]4OS(=O)(=O)O)O[C@H]5[C@H]([C@@H]([C@H](O[C@@H]5OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2OS(=O)(=O)O)OC3C(C(OC(C3OS(=O)(=O)O)OC4C(C(OC(C4OS(=O)(=O)O)OC5C(C(C(OC5OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OP(=O)(O)O

Origin of Product

United States

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